
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a brominated indolinone moiety and a thioxothiazolidinone ring, makes it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde with 3-octyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted indolinone derivatives.
Aplicaciones Científicas De Investigación
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The octyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propiedades
Número CAS |
617698-13-2 |
|---|---|
Fórmula molecular |
C22H27BrN2O2S2 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-3-5-6-7-8-9-13-25-21(27)19(29-22(25)28)18-16-14-15(23)10-11-17(16)24(12-4-2)20(18)26/h10-11,14H,3-9,12-13H2,1-2H3/b19-18- |
Clave InChI |
VVSKAMYVFCSUBS-HNENSFHCSA-N |
SMILES isomérico |
CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
SMILES canónico |
CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


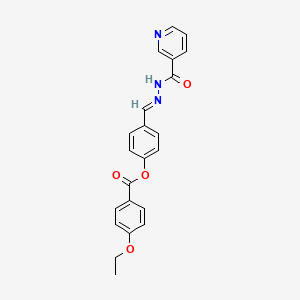
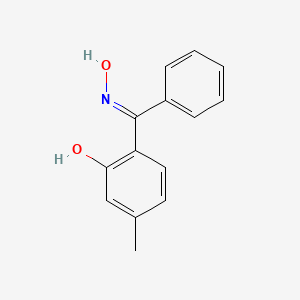

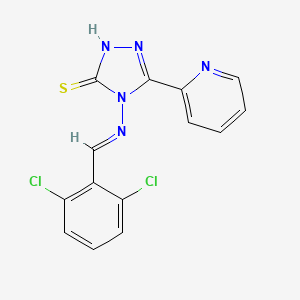
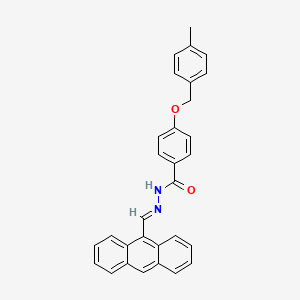
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
![N-(4-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12016882.png)
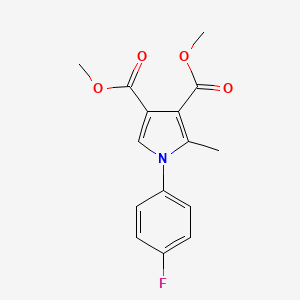
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
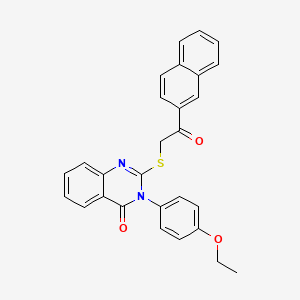
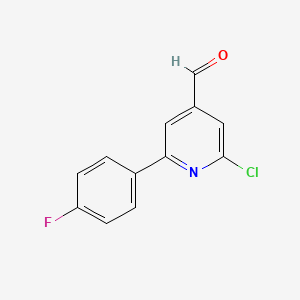
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)
